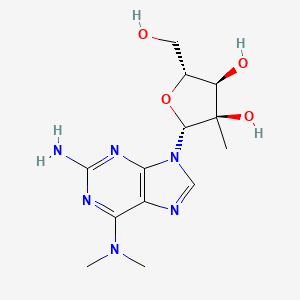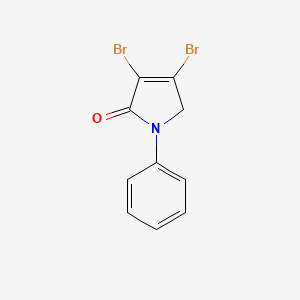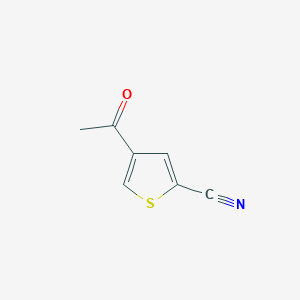
4-Acetylthiophene-2-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Acetylthiophene-2-carbonitrile is an organic compound that belongs to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of an acetyl group at the 4-position and a nitrile group at the 2-position of the thiophene ring. It is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetylthiophene-2-carbonitrile can be achieved through several methods. One common approach involves the Vilsmeier-Haack reaction, which is used for formylation of aromatic and heteroaromatic compounds . In this method, aromatic ketones are reacted with phosphorus oxychloride and N,N-dimethylformamide to yield chloro acrylaldehyde derivatives, which are then further processed to obtain the desired thiophene derivative.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
化学反応の分析
Types of Reactions
4-Acetylthiophene-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing agents: Such as lithium aluminum hydride for reduction reactions.
Electrophiles: Such as halogens or alkylating agents for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield sulfoxides or sulfones, while reduction can produce amines.
科学的研究の応用
4-Acetylthiophene-2-carbonitrile has a wide range of scientific research applications, including:
作用機序
The mechanism of action of 4-Acetylthiophene-2-carbonitrile involves its interaction with various molecular targets and pathways. The specific details of its mechanism of action depend on the context in which it is used. For example, in biological systems, it may interact with enzymes or receptors, leading to specific biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
類似化合物との比較
Similar Compounds
Similar compounds to 4-Acetylthiophene-2-carbonitrile include other thiophene derivatives, such as:
Thiophene-2-carbonitrile: Lacks the acetyl group at the 4-position.
4-Methylthiophene-2-carbonitrile: Contains a methyl group instead of an acetyl group at the 4-position.
2-Acetylthiophene: Lacks the nitrile group at the 2-position.
Uniqueness
This compound is unique due to the presence of both an acetyl group and a nitrile group on the thiophene ring. This combination of functional groups imparts distinct chemical properties, making it valuable for various research applications.
特性
分子式 |
C7H5NOS |
|---|---|
分子量 |
151.19 g/mol |
IUPAC名 |
4-acetylthiophene-2-carbonitrile |
InChI |
InChI=1S/C7H5NOS/c1-5(9)6-2-7(3-8)10-4-6/h2,4H,1H3 |
InChIキー |
KSNLPZNWDVJUEA-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=CSC(=C1)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


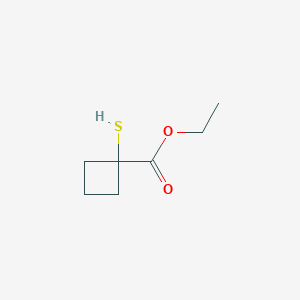
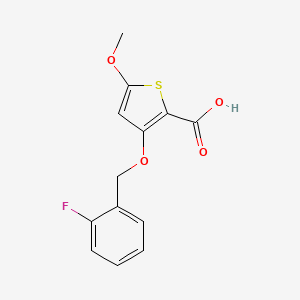
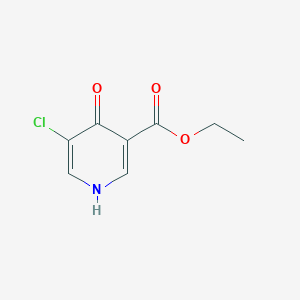
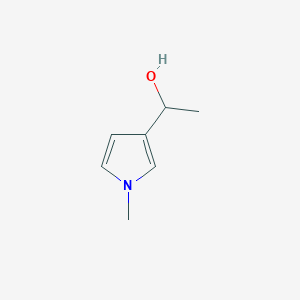

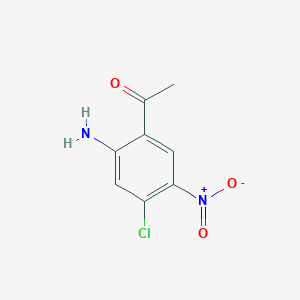
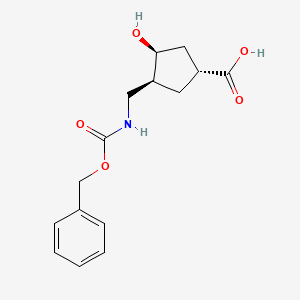
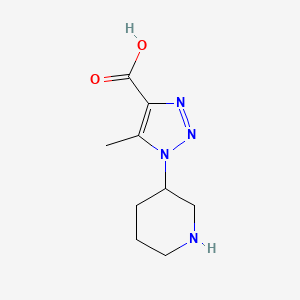
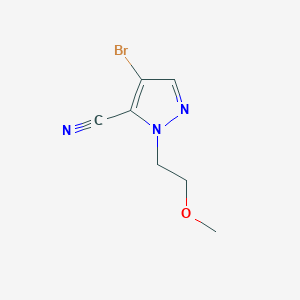
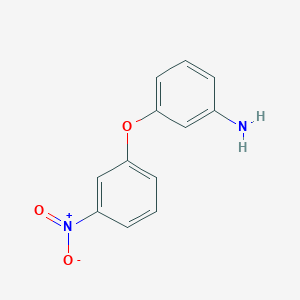
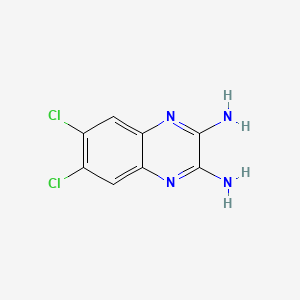
![N-Ethyl-N-methyl-3,4,5,6-tetrahydro-[2,3'-bipyridin]-2'-amine](/img/structure/B15231013.png)
